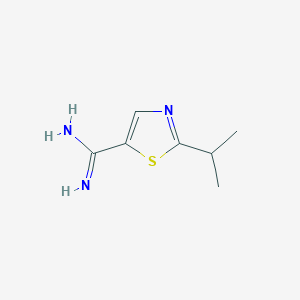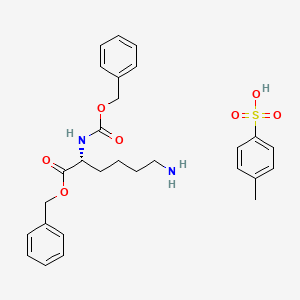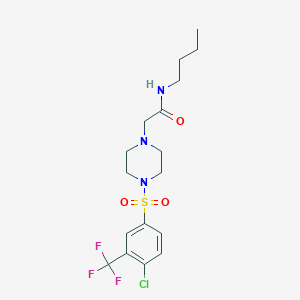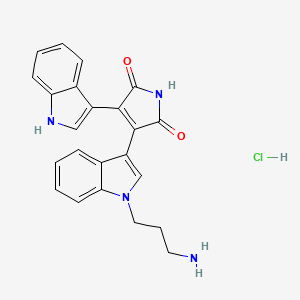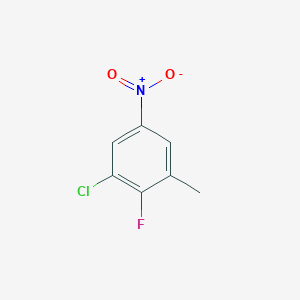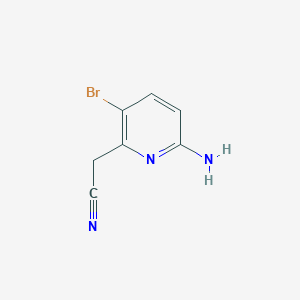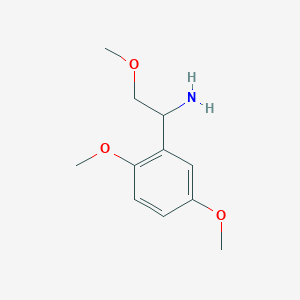
1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways. This interaction can result in various physiological effects, including alterations in mood, perception, and cognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Known for its psychoactive properties and used in research related to the central nervous system.
2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine: Another compound with similar structural features, studied for its potential therapeutic applications.
Uniqueness
1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine is unique due to its specific substitution pattern on the benzene ring and its methoxyethanamine chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H17NO3/c1-13-7-10(12)9-6-8(14-2)4-5-11(9)15-3/h4-6,10H,7,12H2,1-3H3 |
Clé InChI |
KUSLVXLAXMTQGL-UHFFFAOYSA-N |
SMILES canonique |
COCC(C1=C(C=CC(=C1)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


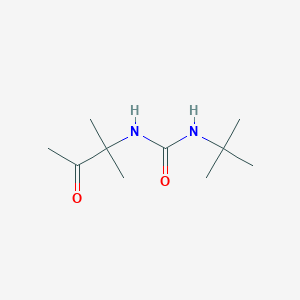


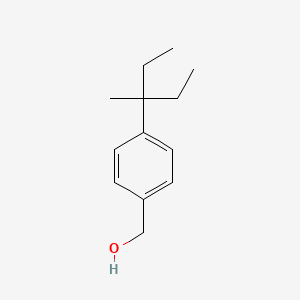
![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
